1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide
Overview
Description
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide is a highly selective inhibitor of the c-Met and Ron kinases. It is a novel ATP-competitive inhibitor that has shown significant potential in suppressing tumor cell growth both in vitro and in vivo . The compound is particularly effective against wild-type c-Met and naturally occurring oncogenic c-Met mutants .
Preparation Methods
The synthesis of 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is available in various forms, including its hydrochloride salt . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, primarily involving its interaction with the c-Met and Ron kinases. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain . The compound binds more tightly to the phosphorylated form of the c-Met kinase domain than to its unphosphorylated counterpart . This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways such as ERK1/2 and Akt phosphorylation .
Scientific Research Applications
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models of various cancers, including gastric cancer and non-small cell lung cancer . The compound inhibits c-Met-driven cell proliferation and scattering, making it a potential targeted therapy for tumors with c-Met amplification . Additionally, this compound is being investigated in clinical trials to evaluate its safety and efficacy in cancer patients .
Mechanism of Action
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide exerts its effects by selectively inhibiting the kinase activity of c-Met and Ron . It binds preferentially to the activated conformation of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced tumor cell proliferation, migration, and survival . The compound’s high specificity for c-Met and Ron minimizes off-target effects, making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Several compounds are similar to 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide in their mechanism of action and therapeutic potential. These include:
Capmatinib (INCB28060): An orally bioavailable inhibitor of the proto-oncogene c-Met with potential antineoplastic activity.
Glesatinib hydrochloride: A potent dual inhibitor of MET and SMO, used in the treatment of non-small cell lung cancer.
Onartuzumab (MetMAb): A humanized anti-tyrosine kinase c-MET monovalent monoclonal antibody with antitumor activity.
Cabozantinib (XL184): A multi-targeted tyrosine kinase receptor inhibitor that inhibits VEGFR2, c-Met, Kit, Axl, and Flt3.
This compound stands out due to its high specificity and potency against both wild-type and mutant forms of c-Met, as well as its ability to inhibit Ron kinase .
Properties
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFTOSOFDEKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143002 | |
Record name | MK-8033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001917-37-8 | |
Record name | MK-8033 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-8033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-8033 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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